
Lead hydroxide phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead hydroxide phosphate is an inorganic compound with the chemical formula Pb₃(PO₄)₂·Pb(OH)₂. It is a white, crystalline solid that is insoluble in water but soluble in nitric acid and fused alkali metal hydroxides. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead hydroxide phosphate can be synthesized by reacting lead(II) hydroxide with orthophosphoric acid. The reaction is as follows: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead(II) nitrate with sodium phosphate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Lead hydroxide phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate or chloride ions, it forms insoluble lead sulfate or lead chloride.
Acid-Base Reactions: It reacts with strong acids like nitric acid to form soluble lead nitrate and phosphoric acid.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like hydrogen gas under high temperatures.
Substitution: It undergoes substitution reactions with halides to form lead halides.
Major Products Formed:
Lead Sulfate (PbSO₄): Formed when reacting with sulfuric acid.
Lead Chloride (PbCl₂): Formed when reacting with hydrochloric acid.
Aplicaciones Científicas De Investigación
Lead hydroxide phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of pigments, ceramics, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism by which lead hydroxide phosphate exerts its effects involves the interaction with biological molecules and cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with cellular signaling pathways. The compound’s toxicity is primarily due to the lead ions it releases, which can accumulate in tissues and organs, causing various health issues .
Comparación Con Compuestos Similares
Lead(II) Phosphate (Pb₃(PO₄)₂): Similar in composition but lacks the hydroxide component.
Lead(II) Chloride (PbCl₂): A lead compound that forms under different conditions and has distinct properties.
Lead(II) Sulfate (PbSO₄): Another lead compound with different solubility and reactivity characteristics.
Uniqueness: Lead hydroxide phosphate is unique due to its specific chemical structure, which includes both phosphate and hydroxide groups. This gives it distinct properties and reactivity compared to other lead compounds. Its ability to participate in both acid-base and precipitation reactions makes it versatile for various applications.
Propiedades
Número CAS |
12207-55-5 |
|---|---|
Fórmula molecular |
HO5PPb2 |
Peso molecular |
5.3e+02 g/mol |
Nombre IUPAC |
lead(2+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.2Pb/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;2*+2/p-4 |
Clave InChI |
RVSFRSNANSEBKV-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


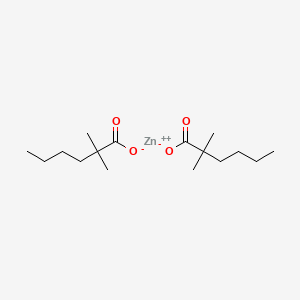
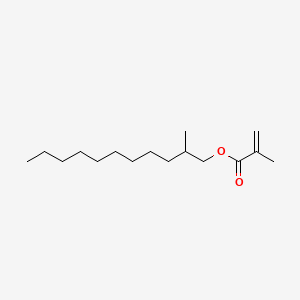

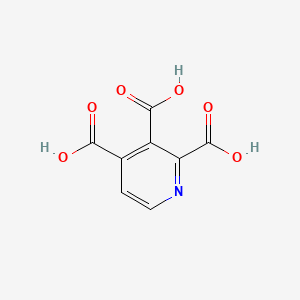

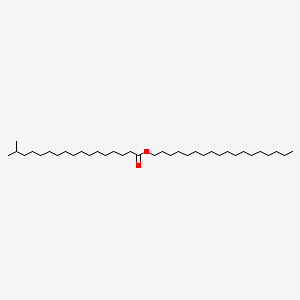
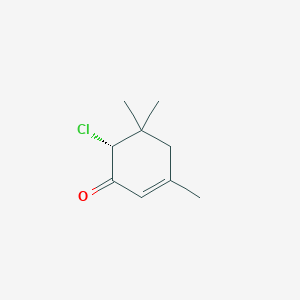
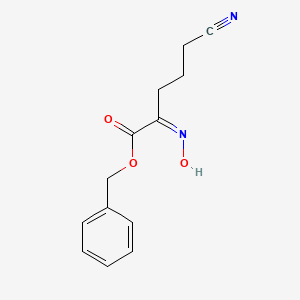
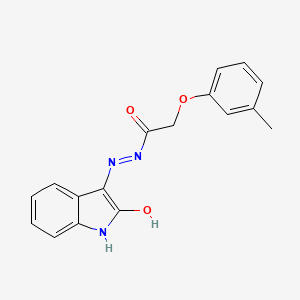
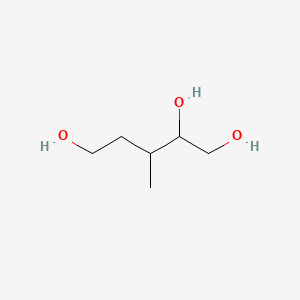
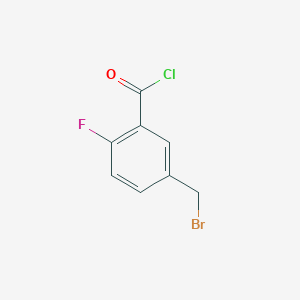
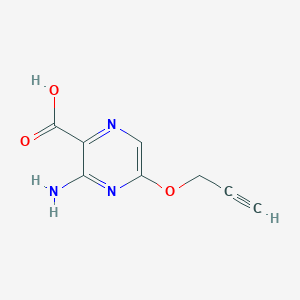
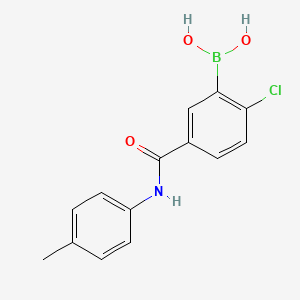
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
